molecular formula C16H15N5O B11060495 4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile

4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile

Cat. No.: B11060495
M. Wt: 293.32 g/mol
InChI Key: YODLYXZMOSSGTM-UHFFFAOYSA-N
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Description

4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, a methoxy group, and two cyano groups attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.

    Introduction of Functional Groups: The amino, dimethylamino, methoxy, and cyano groups are introduced through various substitution reactions. For example, the dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Ethanol, methanol, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of nitro or hydroxyl derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

4-amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H15N5O/c1-21(2)11-6-4-10(5-7-11)15-12(8-17)14(19)13(9-18)16(20-15)22-3/h4-7H,1-3H3,(H2,19,20)

InChI Key

YODLYXZMOSSGTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)N)C#N)OC

Origin of Product

United States

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